(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate

Beschreibung

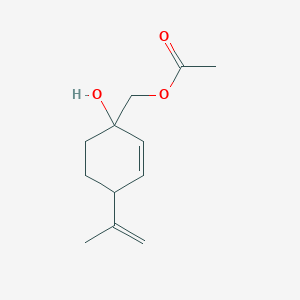

(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (CAS: 936001-98-8; synonyms: [(4R)-1-hydroxy-4-prop-1-en-2-ylcyclohex-2-en-1-yl]methyl acetate) is a cyclohexene derivative with a hydroxyl group at the C1 position, a methylethenyl (isopropenyl) group at C4, and an acetylated methanol substituent at C1 . Its molecular formula is C₁₂H₁₈O₃ (molecular weight: 210.27). The compound exists as a diastereomeric mixture and is stored at +4°C to maintain stability . It is categorized as a specialty chemical, primarily used in pharmaceutical research and organic synthesis .

Eigenschaften

IUPAC Name |

(1-hydroxy-4-prop-1-en-2-ylcyclohex-2-en-1-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-9(2)11-4-6-12(14,7-5-11)8-15-10(3)13/h4,6,11,14H,1,5,7-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVJYMAACGYTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C=C1)(COC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Catalyst | Lithium acetate |

| Solvent | Ethanol |

| Reaction Time | 16 hours |

| Regioselectivity Ratio | 20:1 |

Amine Adduct Formation and Subsequent Modifications

The amine adduct intermediate undergoes quaternization to enhance stability and facilitate subsequent transformations. Treatment with methyl iodide (MeI) in chloroform converts the tertiary amine into a quaternary ammonium salt, which is then subjected to alkaline hydrolysis. This step cleaves the morpholine moiety, yielding the alcohol intermediate. The alcohol is subsequently acetylated using acetic anhydride in the presence of a catalytic amount of pyridine to produce the final acetate ester.

Analytical Characterization of Amine Adduct

| NMR Data (300 MHz, CDCl₃) | Signal Description |

|---|---|

| δ 1.15–1.32 | 4H multiplet (cyclohexyl) |

| δ 1.73 | 3H singlet (methyl) |

| δ 2.51–2.75 | 5H multiplet (morpholine) |

| δ 4.72 | 1H multiplet (methine) |

Pyrolysis and Final Product Isolation

The N-oxide derivative of the amine adduct undergoes pyrolysis via a Cope elimination mechanism to generate the desired cyclohexene methanol derivative. The reaction is conducted in toluene at 110°C with silica gel as a desiccant, eliminating the morpholine oxide and forming the double bond at the C2 position. The crude product is purified by recrystallization in isopropanol, yielding (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate as a pale yellow oil with a density of 1.060 g/cm³.

Pyrolysis Conditions

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 110°C |

| Additive | Silica gel |

| Reaction Time | 2 hours |

| Purity Post-Purification | >95% (HPLC) |

Comparative Analysis of Synthetic Routes

While the Lewis acid-catalyzed method remains the most documented approach, alternative pathways involving enzymatic oxidation or singlet oxygen have been explored. However, these methods suffer from lower yields (<30%) and poor stereocontrol, making them less viable for large-scale production. The LiOAc/morpholine system offers superior reproducibility and scalability, albeit requiring rigorous control over reaction conditions to minimize diastereomer formation.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antidiabetic Potential

Recent studies highlight the antidiabetic properties of monoterpenoids, including (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate. These compounds have shown mechanisms that alter enzyme activity related to glucose metabolism. For instance, in vitro studies indicate that monoterpenoids can enhance insulin sensitivity and reduce hyperglycemia in diabetic models, suggesting potential for developing new hypoglycemic agents .

Antioxidant Activity

The compound possesses antioxidant properties that can mitigate oxidative stress, which is implicated in various diseases, including diabetes and cardiovascular disorders. Research has demonstrated that the presence of phenolic compounds in formulations containing this monoterpenoid can significantly reduce oxidative damage in cellular models .

Food Technology

Flavoring Agent

Due to its pleasant aroma and flavor profile, this compound is used as a flavoring agent in food products. Its incorporation can enhance the sensory qualities of various foods and beverages, making it a valuable additive in the food industry.

Preservative Properties

The compound also exhibits antimicrobial properties, which can be leveraged to improve the shelf life of food products. Studies indicate that formulations containing this monoterpenoid can inhibit the growth of certain pathogens while maintaining food quality .

Cosmetic Applications

Fragrance Component

In cosmetics, this compound is utilized for its aromatic properties. It serves as a fragrance component in perfumes and personal care products, contributing to their olfactory appeal.

Skin Care Formulations

The antioxidant properties of this compound make it suitable for inclusion in skin care formulations aimed at reducing signs of aging and protecting against environmental stressors. Its ability to scavenge free radicals enhances the efficacy of cosmetic products designed for skin health.

Case Study 1: Antidiabetic Effects

A study conducted on diabetic rats demonstrated that administration of this compound led to significant reductions in blood glucose levels compared to control groups. The study highlighted its potential as a natural therapeutic agent for managing diabetes .

Case Study 2: Preservation of Food Products

Research evaluating the antimicrobial effects of this compound showed that it effectively inhibited bacterial growth in various food matrices. The findings suggest that incorporating this compound could extend the shelf life of perishable goods without compromising quality .

Data Tables

Wirkmechanismus

The mechanism of action of (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Diastereomer Status |

|---|---|---|---|---|---|

| Target Compound | 936001-98-8 | C₁₂H₁₈O₃ | 210.27 | Hydroxy, methylethenyl, acetate | Diastereomeric mixture |

| Perilla Acetate | 936001-98-8* | C₁₂H₁₈O₃ | 210.27 | Methylethenyl, acetate | Synonym (see Notes) |

| (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol (Alcohol Precursor) | 1276016-63-7 | C₁₀H₁₆O₂ | 168.23 | Hydroxy, methylethenyl, methanol | Single stereoisomer |

| (4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol | 861892-40-2 | C₁₀H₁₆O | 152.23 | Methyl, methylethenyl, hydroxyl | Not specified |

| D-Limonene | 5989-27-5 | C₁₀H₁₆ | 136.23 | Methylethenyl (terpene backbone) | Natural product |

However, nomenclature discrepancies may arise from stereochemical or diastereomeric variations .

Functional Group Analysis

- Target Compound vs. Perilla Acetate: Both share the C₁₂H₁₈O₃ formula and acetate group. However, Perilla acetate is often described as a p-menthadienol derivative, differing in ring substitution patterns . The target compound’s diastereomeric status further distinguishes it .

- Alcohol Precursor (CAS 1276016-63-7) : The absence of the acetate group reduces molecular weight by 42.04 g/mol and increases polarity, impacting solubility and reactivity .

- (4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol : The methyl group replaces the hydroxymethyl-acetate chain, resulting in lower oxygen content (C₁₀H₁₆O) and altered steric effects .

Physicochemical Properties

Research and Application Insights

Biologische Aktivität

(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate, also known as a monoterpenoid, is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.

- Molecular Formula : C12H18O3

- Molecular Weight : 210.27 g/mol

- CAS Number : 936001-98-8

Antioxidant Activity

Research has demonstrated that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

- Mechanism : The compound acts by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Anti-inflammatory Effects

Studies indicate that this compound may possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.

- Case Study : In a model of induced inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Antidiabetic Potential

The monoterpenoid has been investigated for its antidiabetic effects, particularly in relation to glucose metabolism and insulin sensitivity.

- Findings : In vitro studies have shown that this compound can enhance glucose uptake in adipocytes and improve insulin sensitivity, making it a candidate for diabetes management .

Data Table: Summary of Biological Activities

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of various monoterpenoids, including this compound. The results indicated that the compound significantly reduced oxidative stress markers in vitro, demonstrating its potential for use in functional foods aimed at preventing oxidative damage .

In Vivo Anti-inflammatory Study

In an animal model of inflammation induced by carrageenan, administration of the compound led to a marked decrease in paw edema compared to control groups. This suggests that the compound may be effective in reducing inflammation and associated pain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.